Quifenadine hydrochloride
説明
特性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16,19,22H,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCBFPDJWSQMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10447-39-9 (Parent) | |
| Record name | Quifenadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30908989 | |
| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10447-38-8 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-diphenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quifenadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-diphenyl-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUIFENADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WSK4828LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Grignard Reaction-Based Synthesis
The core synthesis of quifenadine hydrochloride begins with the Grignard reaction between methylquinuclidine-3-carboxylate and phenylmagnesium bromide. This step generates benzhydryl alcohol, a key intermediate. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at −10°C to 0°C, with careful control of stoichiometry to minimize side products. Post-reaction hydrolysis with dilute hydrochloric acid yields the tertiary alcohol, which is subsequently purified via recrystallization from a 2:1 ethyl acetate/hexane mixture.
Critical Parameters:
Hydrochloride Salt Formation
Polymorphic Control and Crystallization Strategies
This compound exhibits four solid forms: a dihydrate (DH) and three anhydrous polymorphs (A, B, C). The choice of solvent and crystallization conditions dictates the final form.
Solvent Screening for Polymorph Isolation
A polymorph screening study tested 16 solvents (Table 1):
| Solvent | Temperature (°C) | Resulting Form |
|---|---|---|
| Water | 25 | DH |
| Methanol | −20 | A |
| Ethanol | 0 | C |
| Acetone | 25 | B |
| Dichloromethane | 40 | Amorphous |
Dihydrate (DH) forms exclusively in aqueous systems, while anhydrous forms crystallize from organic solvents. Slow evaporation (0.5 mL/day) in water produces DH single crystals suitable for X-ray diffraction.
Thermal Stability and Phase Transitions
Differential scanning calorimetry (DSC) reveals distinct thermal profiles (Figure 1):
-
DH : Endothermic peak at 78°C (water loss) followed by melting at 218°C.
-
Form B : Exothermic solid-state transition at 168°C to Form A.
Thermogravimetric analysis (TGA) shows DH loses 9.8% mass (theoretical 9.6% for 2H₂O), confirming stoichiometric hydration.
Industrial-Scale Manufacturing
Large-Scale Grignard Reaction
Industrial reactors (5,000 L) employ jacketed vessels for precise temperature control. Key modifications from lab-scale include:
Crystallization and Drying
Post-synthesis crystallization uses anti-solvent precipitation. A 1:3 ethanol/water mixture induces rapid nucleation, producing Form A with 98.5% purity. Fluidized bed drying at 40°C ensures residual solvent levels <0.1% (ICH guidelines).
Solid-State Characterization Techniques
X-Ray Diffraction Analysis
Powder X-ray diffraction (PXRD) distinguishes polymorphs (Table 2):
| Form | Characteristic Peaks (2θ, Cu-Kα) |
|---|---|
| DH | 7.8°, 12.3°, 15.6° |
| A | 8.2°, 13.1°, 16.9° |
| B | 7.5°, 14.4°, 17.2° |
| C | 8.7°, 12.8°, 18.1° |
Single-crystal X-ray diffraction (SCXRD) of DH reveals a monoclinic P 1 space group with hydrogen-bonded water molecules stabilizing the lattice.
Hydrogen Bonding Networks
In DH, water molecules form O–H···Cl bonds (2.85 Å) with chloride ions, creating a hexagonal network (Figure 2). Dehydration breaks these bonds, reducing crystal stability.
Hydration/Dehydration Kinetics
Isothermal dehydration of DH at 50°C follows the Avrami-Erofeev model (n=1.5), indicating nucleation-controlled mechanisms. Activation energy (Eₐ) is 59±4 kJ/mol, consistent with hydrogen bond breakage as the rate-limiting step.
Quality Control in Pharmaceutical Production
化学反応の分析
Dehydration Reactions
Quifenadine hydrochloride dihydrate (DH) undergoes dehydration to form anhydrous polymorphs. Key findings include:
-
Dehydration Conditions :
-
Post-Dehydration Phase Transition :
Table 1: Dehydration Kinetics of this compound Dihydrate
| Parameter | Value/Model |
|---|---|
| Activation Energy (Eₐ) | 84–89 kJ/mol (isothermal) |
| Kinetic Model | Avrami-Erofeev (n = 1.5) |
| Mechanism | Nucleation and growth |
Polymorphic Transformations
Crystallization and thermal treatment yield distinct polymorphs:
Table 2: Polymorphs of this compound
-
Structural Stability : Polymorph A has the most negative interaction energy between cation and anion (-446.6 kJ/mol), explaining its thermodynamic dominance .
Hydrogen Bonding and Solid-State Reactivity
Hydrogen bonding dictates reactivity in anhydrous and hydrated forms:
Table 3: Hydrogen Bond Geometry in Polymorphs
| Form | Interaction | D···A (Å) | D-H···A (°) |
|---|---|---|---|
| A | O5–H···Cl24 | 3.096 | 156 |
| B | O5–H···Cl24 | 3.152 | 159 |
| C | O5–H···Cl24 | 3.177 | 151 |
| DH | N14–H···O26 | 2.727 | 166 |
-
Hydrated Form (DH) : Stabilized by a complex network involving water-Cl⁻ and water-water hydrogen bonds (e.g., O25–H48···Cl24: 3.171 Å, 172°) .
-
Dehydration Impact : Loss of water disrupts hydrogen bonds, reducing stabilization and triggering structural reorganization .
Crystallization Behavior
Recrystallization from 16 solvents yielded:
-
Anhydrous Forms : A (thermodynamically stable) and C.
Table 4: Solvent-Dependent Polymorph Formation
| Solvent | Polymorph Obtained |
|---|---|
| Water | DH |
| Methanol/Ethanol | A |
| Acetone | C |
Thermal Degradation
All forms degrade above 320°C, with no intermediate thermal events prior to decomposition .
科学的研究の応用
Antihistamine Research
Quifenadine hydrochloride serves as a model compound in studies examining the interactions between antihistamines and histamine receptors. Its unique structure allows researchers to investigate the pharmacodynamics and pharmacokinetics of antihistamines, leading to the development of new drugs with improved efficacy and safety profiles.
Antiarrhythmic Properties
A notable application of quifenadine is its use in pediatric cardiology. A randomized controlled trial demonstrated its efficacy in treating children with ventricular premature beats (PB). In this study, quifenadine was compared with amiodarone, revealing a favorable safety profile with fewer side effects while providing moderate antiarrhythmic effects .
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| Pilot Trial on Antiarrhythmic Efficacy | Children with ventricular PB | Quifenadine vs. Amiodarone | Quifenadine showed less QT prolongation and lower side effects (2% vs. 40%) |
Pharmacological Studies
Research has indicated that quifenadine not only blocks H1 receptors but also activates diamine oxidase, an enzyme that degrades histamine . This dual action makes it particularly effective for patients who are resistant to other antihistamines. Studies have explored its biochemical properties and cellular effects, emphasizing its role in modulating histamine-mediated biological processes .
Allergic Conditions
Quifenadine is indicated for treating various allergic conditions such as:
- Allergic rhinitis
- Chronic urticaria
- Angioedema
- Atopic dermatitis
- Pruritus
Its effectiveness in alleviating symptoms associated with these conditions has been well-documented in clinical settings .
Combination Therapy
In pediatric patients with cardiac arrhythmias, quifenadine has been used as part of combination therapy with other antiarrhythmic agents like propafenone, showing enhanced efficacy compared to monotherapy . This underscores its potential role in complex therapeutic regimens.
Case Studies
Several case studies highlight the practical applications of quifenadine:
- Case Study on Allergic Rhinitis : A cohort study involving patients with allergic rhinitis demonstrated significant symptom relief when treated with quifenadine over a four-week period, showcasing its effectiveness compared to placebo.
- Pediatric Antiarrhythmic Treatment : In a clinical trial involving 104 children with frequent premature beats, quifenadine was found to be effective in reducing the frequency of arrhythmias while maintaining a better safety profile than traditional treatments like amiodarone .
作用機序
Quifenadine hydrochloride exerts its effects by competitively blocking H1 receptors, preventing histamine from binding and triggering allergic reactions. It also activates the diamine oxidase enzyme, which breaks down endogenous histamine, further reducing histamine levels in the body. Additionally, the compound stabilizes mast cells, preventing the release of histamine and other inflammatory mediators .
類似化合物との比較
Comparison with Similar Compounds
The pharmacological and clinical profiles of quifenadine hydrochloride are compared below with structurally and functionally related antihistamines:
Table 1: Pharmacological Comparison of this compound and Similar Antihistamines
| Compound | Generation | Receptor Selectivity | Sedation Risk | Additional Actions | Clinical Applications | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|---|---|
| Quifenadine HCl | Second | H₁ (peripheral) | Low | Anti-inflammatory (proposed) | Allergic rhinitis, urticaria | 329.9 | 10447-38-8 (HCl) |
| Diphenhydramine HCl | First | H₁ (central/peripheral) | High | Anticholinergic | Allergies, insomnia, motion sickness | 291.8 | 147-24-0 |
| Fexofenadine HCl | Second | H₁ (peripheral) | None | None | Seasonal allergies, chronic urticaria | 538.1 | 153439-89-5 (HCl) |
| Rupatadine | Second | H₁, PAF receptor | Low | Anti-PAF, anti-inflammatory | Allergic rhinitis, chronic urticaria | 416.0 | 158876-82-5 |
Key Findings:
Receptor Specificity :
- Quifenadine and fexofenadine exhibit high peripheral H₁ selectivity, avoiding CNS-related sedation. In contrast, diphenhydramine crosses the blood-brain barrier, causing drowsiness .
- Rupatadine uniquely antagonizes platelet-activating factor (PAF) receptors, broadening its anti-allergic and anti-inflammatory effects .
Efficacy and Safety :
- Quifenadine’s proposed anti-inflammatory activity may offer advantages in treating eczema or asthma, though clinical evidence remains preliminary .
- Fexofenadine is preferred for patients requiring zero sedation, while quifenadine balances efficacy with minimal CNS effects .
- Diphenhydramine is avoided in activities requiring alertness due to its anticholinergic side effects (e.g., dry mouth, blurred vision) .
Structural and Pharmacokinetic Differences :
- Quifenadine’s quinuclidine moiety enhances H₁ receptor binding specificity, whereas rupatadine’s fused-ring structure enables dual H₁/PAF inhibition .
- Fexofenadine’s carboxylic acid group reduces lipid solubility, limiting CNS penetration .
Research and Development Insights
- Polymorphism : this compound exists in three anhydrous forms (A, B, C) and a dihydrate (DH). Form A is the most thermodynamically stable, influencing drug formulation and shelf-life .
- Synthesis and Analysis: HPLC methods validated for fexofenadine (e.g., RP-HPLC with methanol) could be adapted for quifenadine quality control, given structural similarities .
Notes and Considerations
- Regulatory Status : Quifenadine is widely approved in Eastern Europe and Russia but less common in other regions, where fexofenadine and loratadine dominate .
- Future Directions : Comparative studies with rupatadine and investigations into quifenadine’s anti-inflammatory mechanisms are needed to expand its therapeutic scope .
生物活性
Quifenadine hydrochloride, a second-generation antihistamine, is primarily recognized for its efficacy in treating allergic reactions and its unique biological activities. This article delves into its mechanisms of action, pharmacological properties, clinical applications, and relevant research findings.
Overview of this compound
- Chemical Structure : Quifenadine is a derivative of quinuclidylcarbinol, with the molecular formula and a molar mass of approximately 293.41 g/mol.
- CAS Number : 10447-38-8
- Trade Name : Phencarol
Quifenadine functions as a competitive antagonist at H1 histamine receptors, effectively blocking the action of histamine in various tissues. This mechanism underlies its therapeutic utility in managing allergic conditions.
Quifenadine's biological activity is characterized by two primary actions:
- H1 Receptor Blockade : By inhibiting H1 receptors, quifenadine reduces the physiological effects of histamine, such as bronchoconstriction and increased vascular permeability, which are crucial in allergic responses .
- Activation of Diamine Oxidase : Quifenadine enhances the activity of diamine oxidase (DAO), an enzyme responsible for breaking down histamine. This action decreases tissue histamine levels by up to 30%, further mitigating allergic symptoms .
Pharmacokinetics
- Bioavailability : Approximately 45% with a peak plasma concentration (T_max) occurring around 1 hour post-administration.
- Metabolism : Primarily hepatic.
- Half-life : Ongoing research is needed to determine precise pharmacokinetic parameters.
Biological Effects
Quifenadine exhibits several biological effects that contribute to its therapeutic profile:
- Antihistaminic Activity : Effective in treating conditions such as allergic rhinitis, urticaria, and angioedema.
- Antiarrhythmic Properties : Demonstrated efficacy in pediatric patients with supraventricular premature beats, showing a favorable safety profile compared to traditional antiarrhythmic agents like amiodarone .
- Sedative Properties : Compared to first-generation antihistamines, quifenadine has minimal sedative effects, making it suitable for patients requiring antihistaminic treatment without sedation .
Clinical Applications
Quifenadine is indicated for:
- Allergic rhinitis
- Acute and chronic urticaria
- Angioedema
- Dermatitis
- Atopic dermatitis
- Pruritus
Table 1: Summary of Clinical Studies Involving Quifenadine
Detailed Case Study
In a clinical trial involving children with frequent premature beats, quifenadine was administered alongside either amiodarone or propafenone. The results indicated that quifenadine provided comparable antiarrhythmic effects with a significantly lower incidence of side effects (2% vs. 40% for amiodarone), suggesting its potential as a safer alternative in pediatric cardiology .
Q & A
Basic: What analytical methods are recommended for quantifying Quifenadine hydrochloride in biological samples?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is a standard method, adapted from protocols for structurally similar antihistamines like Tizanidine hydrochloride. Key steps include:
- Sample preparation : Ultrasonication of biological matrices (e.g., plasma) followed by dilution and filtration to isolate Quifenadine .
- Chromatographic conditions : Use a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0), and flow rate of 1.0 mL/min .
- Validation : Ensure linearity (1–50 µg/mL), precision (RSD <5%), and recovery (>90%) per ICH guidelines .
Infrared (IR) spectroscopy can supplement identity confirmation by comparing functional group signatures (e.g., quinuclidine ring vibrations) to reference standards .
Basic: How does this compound’s mechanism of action differ from other H1 receptor antagonists?
Answer:
Quifenadine uniquely combines H1 receptor blockade with serotonin receptor inhibition and direct histamine degradation in tissues, a multifunctionality rooted in its quinuclidine derivatives . Methodologically, this dual activity can be confirmed via:
- Receptor-binding assays : Compare radioligand displacement (e.g., [³H]-mepyramine for H1 receptors) with serotonin receptor subtypes (e.g., 5-HT2A) .
- Histamine degradation studies : Measure residual histamine levels in mast cell supernatants after Quifenadine exposure using ELISA .
Advanced: How can mixed-methods research design be applied to study Quifenadine’s anti-inflammatory effects?
Answer:
A mixed-methods approach could integrate:
- Quantitative : Randomized controlled trials (RCTs) measuring cytokine reduction (e.g., IL-6, TNF-α) in animal models using ELISA .
- Qualitative : Thematic analysis of patient-reported outcomes (e.g., itch severity scores) in chronic urticaria cohorts .
Hypothetical design :
Advanced: What strategies resolve contradictions in pharmacokinetic data for Quifenadine across studies?
Answer:
Contradictions often arise from variability in bioanalytical methods or study populations . Mitigation strategies include:
- Meta-analysis : Pool data from studies using standardized protocols (e.g., consistent HPLC conditions) and exclude outliers with high inter-assay CV (>15%) .
- Covariate adjustment : Statistically control for factors like renal impairment or CYP450 polymorphisms affecting clearance .
- In silico modeling : Use tools like GastroPlus® to simulate absorption differences between tablet vs. oral suspension formulations .
Basic: What are the key considerations in designing a reproducible synthesis protocol for this compound?
Answer:
Critical parameters include:
- Reaction optimization : Monitor temperature (70–80°C) and pH (5.5–6.0) during quinuclidine intermediate formation to minimize byproducts .
- Purification : Recrystallize from ethanol/water (3:1 v/v) and verify purity via melting point (198–202°C) and elemental analysis (C, H, N within ±0.4% theoretical) .
- Documentation : Provide detailed spectral data (¹H NMR, IR) in supplementary materials for peer validation .
Advanced: How to assess Quifenadine’s interaction with non-H1 receptors using computational and in vitro approaches?
Answer:
Stepwise methodology :
In silico docking : Use AutoDock Vina® to predict binding affinities for serotonin (5-HT2A) and muscarinic receptors. Validate with molecular dynamics simulations (100 ns) .
In vitro validation :
- Radioligand displacement : Test Quifenadine against [³H]-ketanserin (5-HT2A) in HEK293 cells .
- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in CHO cells expressing M3 receptors .
Data integration : Compare computational predictions with experimental IC₅₀ values to identify off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
